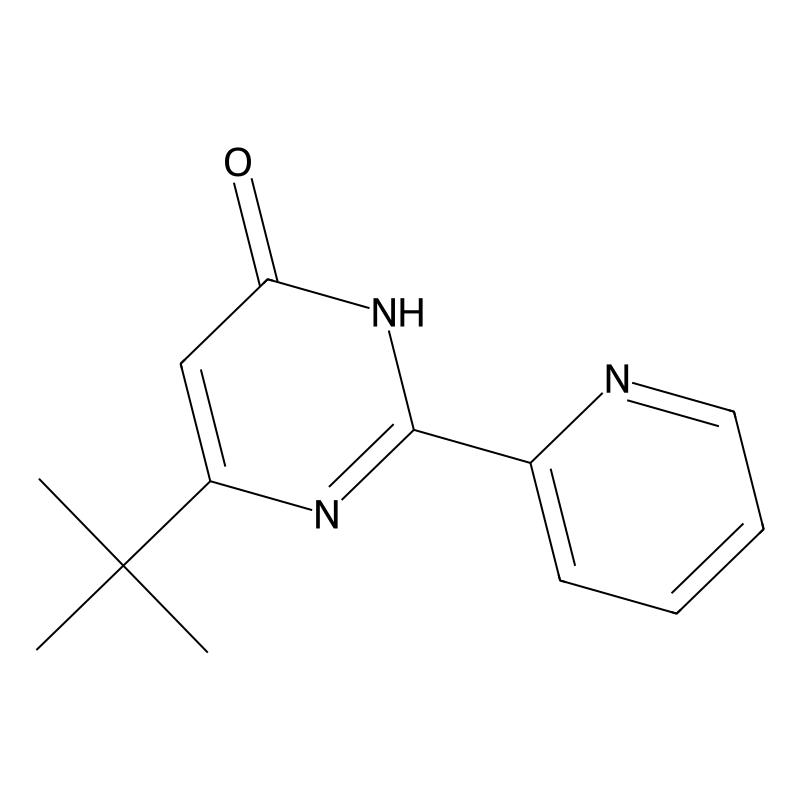4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pyrimidine ring
Pyrimidine rings are present in many essential biomolecules like DNA and RNA. This structural similarity could lead to research into its interaction with biological processes ()
Hydroxyl group (OH)
The presence of a hydroxyl group can influence a molecule's solubility and interaction with other molecules. This could be of interest in studies related to absorption, distribution, metabolism, and excretion (ADME) ()
-pyridyl group
The 2-pyridyl group introduces a nitrogen atom into the molecule, potentially affecting its binding properties. This could be relevant in research on enzyme inhibition or receptor targeting ()
tert-Butyl group
The tert-butyl group is a bulky functional group that can enhance a molecule's lipophilicity, potentially affecting its cell permeability. This could be a factor in studies related to drug delivery ()
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group and a hydroxyl group, as well as a pyridyl moiety. Its chemical structure can be represented as follows:
- Molecular Formula: C13H14N2O
- Molecular Weight: 218.26 g/mol
This compound exhibits interesting structural characteristics due to the presence of multiple functional groups, which contribute to its potential reactivity and biological activity.
The reactivity of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine can be attributed to its functional groups. Key types of reactions include:
- Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in various substitution reactions.
- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or other derivatives.
- Reduction Reactions: The presence of the hydroxyl group allows for reduction reactions, which can modify the compound's properties and reactivity.
These reactions are essential for synthesizing derivatives that may enhance biological activity or alter solubility.
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine has been studied for its biological properties, particularly in medicinal chemistry. Some notable activities include:
- Antioxidant Activity: The hydroxyl group contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.
- Enzyme Inhibition: It has shown promise in inhibiting certain enzymes, potentially useful in treating diseases like Alzheimer's disease through interactions with cholinesterase enzymes .
Several synthetic routes have been developed for the preparation of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine:
- Condensation Method:python
# Reaction setupreactants = ["2-amino-4-tert-butylphenol", "2-pyridinecarboxaldehyde"]solvent = "methanol"conditions = "reflux" - Cyclization Approach:
- Another method includes cyclization reactions involving pyrimidine derivatives and suitable electrophiles under acidic or basic conditions.
These methods highlight the versatility in synthesizing this compound, allowing for modifications to improve yields or alter properties.
The unique structure and properties of 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine make it suitable for various applications:
- Pharmaceuticals: Its potential as an enzyme inhibitor positions it as a candidate for drug development, particularly in neurodegenerative diseases.
- Agricultural Chemicals: The antimicrobial properties suggest possible applications in developing agrochemicals.
- Material Science: Its solubility characteristics may be exploited in polymer chemistry or as additives in formulations.
Interaction studies have revealed that 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine can form hydrogen bonds with biological macromolecules, enhancing its bioavailability and efficacy:
- Enzyme Interactions: The compound's ability to interact with cholinesterase enzymes has been documented, indicating its potential role in modulating neurotransmitter levels .
- Molecular Docking Studies: Computational studies suggest favorable binding interactions with target proteins, supporting its development as a therapeutic agent.
Several compounds share structural similarities with 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxy group on a quinoline ring | Known for anti-cancer properties |
| 6-Hydroxypyrimidine | Hydroxylated pyrimidine without tert-butyl | Less sterically hindered, different solubility |
| 2-Aminopyrimidine | Amino group on pyrimidine | More polar, potential for different biological activities |
The unique combination of a tert-butyl group and a pyridyl moiety distinguishes 4-tert-butyl-6-hydroxy-2-(2-pyridyl)pyrimidine from these compounds, potentially enhancing its solubility and biological activity.








